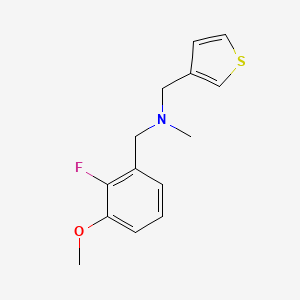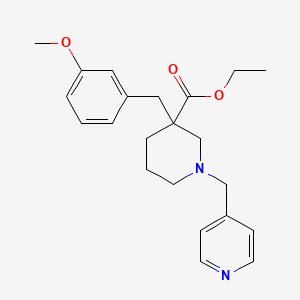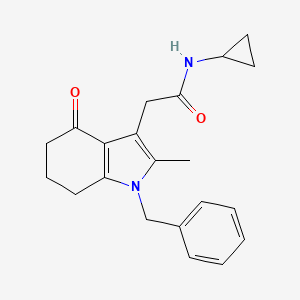![molecular formula C20H21ClN2O3 B4255602 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4255602.png)
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide
描述
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
作用机制
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide works by inhibiting the activity of certain enzymes, which are involved in various physiological processes. Specifically, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide are dependent on the specific disease being studied. In cancer, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to induce cell death in cancer cells, while sparing normal cells. In inflammation, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied, which means that there is a significant amount of data available on its potential therapeutic effects.
One limitation of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is not selective for PARP, which means that it may inhibit the activity of other enzymes as well. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases has not yet been fully established.
未来方向
There are several future directions for the study of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. One potential direction is the development of more selective PARP inhibitors, which would reduce the potential for off-target effects. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases should be further studied. Finally, the potential combination of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide with other therapies should be explored, as it may enhance the therapeutic effects of these therapies.
科学研究应用
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied for its potential therapeutic effects. It has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been studied for include cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
2-chloro-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-16-8-6-14(7-9-16)10-11-23-13-15(12-19(23)24)22-20(25)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOAXLCCGDLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4255535.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4255540.png)
![5-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4255545.png)

![1,3-dimethyl-6-[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4255554.png)
![2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B4255558.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B4255564.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4255570.png)
amino]methyl}phenyl)ethanone](/img/structure/B4255588.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4255607.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4255608.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine](/img/structure/B4255618.png)